2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
BenchChem offers high-quality 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS3/c24-15-14-11-7-4-8-12(11)26-16(14)21-17(20-15)25-9-13-22-23-18(27-13)19-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNONMMHJDRWDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=NN=C(S4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as ChemDiv3_002776, is a heterocyclic compound. It is known to inhibit a variety of enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways, regulating various biological processes such as cell growth, differentiation, and apoptosis.
Biological Activity
The compound 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex heterocyclic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, emphasizing its potential as an anticancer agent and other therapeutic applications.
Structure and Properties
The compound features a 1,3,4-thiadiazole ring, which has been extensively studied for its pharmacological properties. The structure is characterized by the following components:
- A phenylamino group contributing to its interaction with biological targets.
- A thioether linkage which may enhance lipophilicity and membrane permeability.
- A cyclopentathieno-pyrimidine scaffold that may exhibit unique biological interactions.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluated several thiadiazole derivatives for their anticancer properties. Compounds were tested against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with varying degrees of efficacy. Notably, one derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
The proposed mechanisms by which thiadiazole derivatives exert their anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle progression.
- Modulation of signaling pathways involved in tumor growth and metastasis.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected thiadiazole derivatives compared to the target compound:
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized new thiadiazole derivatives and evaluated their antiproliferative effects on various cancer cell lines. Results indicated that modifications at the C-2 position significantly influenced cytotoxicity levels .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazole compounds revealed that electron-withdrawing groups at specific positions enhanced anticancer activity. This suggests that strategic modifications could lead to more potent derivatives with reduced toxicity .
- Antiviral Potential : Beyond anticancer properties, some studies have explored the antiviral capabilities of thiadiazole derivatives against viruses like HIV. Although initial results showed lower efficacy compared to established antivirals like zidovudine, the unique structural features of these compounds warrant further investigation .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and thieno-pyrimidine moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the phenylamino group enhances the lipophilicity of the molecule, which may contribute to its efficacy against microbial pathogens .
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Compounds with similar scaffolds have been studied for their ability to induce apoptosis in cancer cells. The incorporation of thiadiazole and thieno rings has been linked to the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds related to this structure have been documented in various studies. The ability to inhibit pro-inflammatory cytokines suggests that this compound could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole and thieno rings can significantly affect the pharmacological profile. For instance:
| Substituent | Effect |
|---|---|
| Phenyl group | Increases lipophilicity and biological activity |
| Methylthio group | Enhances interaction with biological targets |
| Ethoxycarbonyl group | Modifies solubility and bioavailability |
These modifications can lead to improved potency and selectivity towards specific biological targets .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
-
Case Study 1: Antimicrobial Activity
A study demonstrated that a derivative with a similar scaffold exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis . -
Case Study 2: Anticancer Activity
In vitro studies showed that a related compound induced apoptosis in human breast cancer cells by activating caspase pathways, highlighting its potential as a chemotherapeutic agent . -
Case Study 3: Anti-inflammatory Activity
A recent investigation found that a structurally similar compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its utility in treating autoimmune diseases .
Chemical Reactions Analysis
Step 1: Preparation of the 1,3,4-Thiadiazole Core
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Method : Cyclization of a thiourea or thiosemicarbazide derivative. For example, aryl-thioureas react with isothiocyanates under reflux conditions to form thiadiazoles .
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Reagents : Substituted anilines, ammonium isothiocyanate, HCl, chlorobenzene.
Step 3: Assembly of the Cyclopenta thieno[2,3-d]pyrimidin-4(5H)-one Fragment
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Method : Cycloaddition or condensation reactions. For example, spiro compounds are often formed via [4+2] cycloaddition or SNAr reactions involving carbonyl groups .
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Reagents : Thiophene derivatives, carbonyl donors (e.g., isatin derivatives), morpholine, pyridine aldehydes .
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Conditions : Reflux in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or NaOEt .
Step 4: Coupling the Thiadiazole to the Pyrimidinone Core
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Mechanism : Thiolate formation and subsequent alkylation or S-alkylation.
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Reagents : Alkylating agents (e.g., halides, tosylates), bases (LiHMDS, Et₃N), polar aprotic solvents .
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Conditions : Room temperature to reflux, depending on the electrophile’s reactivity .
Characterization Methods
Nucleophilic Aromatic Substitution (SNAr)
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Role : Critical in introducing substituents (e.g., phenylamino) onto electron-deficient thiadiazole rings.
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Conditions : Basic conditions (e.g., K₂CO₃, DMF) to deprotonate nucleophiles .
Thioalkylation
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Role : Formation of the methylene-thio bridge between thiadiazole and pyrimidinone.
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Mechanism : Thiolate attack on an electrophilic carbon (e.g., alkyl halide) .
Structural Features and Reactivity
-
Functional Groups :
Research Findings from Analogous Compounds
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?
The compound can be synthesized via cyclocondensation and heterocyclization. A validated method involves refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield the thieno[2,3-d]pyrimidinone core . Yields are improved by optimizing solvent systems (e.g., ethanol for initial condensation) and temperature control during heterocyclization. Characterization via H/C NMR and IR spectroscopy is critical for verifying structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): H and C NMR are indispensable for confirming regiochemistry and substituent positions in the thiadiazole and thieno-pyrimidinone moieties .
- Infrared Spectroscopy (IR): Used to identify functional groups such as C=S (thione, ~1200–1050 cm) and N–H (amine, ~3300 cm) .
- High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation, especially for intermediates with isotopic labeling .
Advanced Research Questions
Q. How can regioisomer formation during synthesis be minimized or resolved?
Regioisomerism arises during cyclocondensation due to competing nucleophilic attack sites. Strategies include:
- Steric and electronic modulation: Electron-withdrawing substituents on aldehydes direct regioselectivity .
- Chromatographic separation: Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate isomers .
- Computational modeling: Density Functional Theory (DFT) predicts thermodynamic stability of isomers to guide synthetic optimization .
Q. What methodologies address contradictory bioactivity data in different assay systems?
Discrepancies in bioactivity (e.g., anti-tyrosinase vs. cytotoxicity) may stem from assay conditions or cellular uptake variations. Mitigation strategies:
- Dose-response standardization: Use IC values across multiple cell lines (e.g., MCF-7, HeLa) to validate selectivity .
- Metabolic stability assays: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural analogs: Compare activity of derivatives (e.g., 5-(4-ethylphenyl)thieno[2,3-d]pyrimidinones) to identify pharmacophore requirements .
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., kinases, enzymes)?
- Molecular docking: Software like AutoDock Vina models binding to active sites (e.g., tyrosinase, PDB ID: 2Y9X) by analyzing hydrogen bonds and hydrophobic interactions .
- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with activity to design optimized derivatives .
- MD simulations: Assess binding stability over 100-ns trajectories to identify critical residue interactions .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to the thiadiazole or thieno-pyrimidinone moieties .
- Nanoparticle encapsulation: Use PLGA or liposomal carriers to enhance aqueous dispersion and sustained release .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve crystallinity and dissolution rates .
Methodological Considerations
Q. How should researchers design experiments to evaluate environmental impacts of this compound?
Follow frameworks like Project INCHEMBIOL , which integrates:
- Fate analysis: Assess biodegradation (OECD 301F) and photolysis in simulated sunlight .
- Ecotoxicology: Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) .
- Bioaccumulation: Measure logP values and BCF (bioconcentration factor) in fish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
